molecular formula C9H11BrClNO B1392274 6-Bromo-chroman-3-ylamine hydrochloride CAS No. 757956-65-3

6-Bromo-chroman-3-ylamine hydrochloride

Cat. No.: B1392274
CAS No.: 757956-65-3
M. Wt: 264.54 g/mol
InChI Key: PUUVJKMUILLFKU-UHFFFAOYSA-N
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Description

6-Bromo-chroman-3-ylamine hydrochloride (CAS: 757956-65-3) is a halogenated chroman derivative with the molecular formula C₁₀H₁₃BrClNO and an average molecular mass of 278.574 g/mol . Its structure comprises a chroman core (a benzopyran ring system) substituted with a bromine atom at position 6 and an amine group at position 3, which is protonated as a hydrochloride salt. This compound is primarily utilized as a drug intermediate or material intermediate in pharmaceutical synthesis, with commercial batches offering a purity range of 95–98% .

Key stereochemical and physicochemical properties include:

  • Monoisotopic mass: 276.986904 g/mol
  • ChemSpider ID: 28474000

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-chromen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-7-1-2-9-6(3-7)4-8(11)5-12-9;/h1-3,8H,4-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUVJKMUILLFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678612
Record name 6-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757956-65-3, 1242882-41-2
Record name 6-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-chroman-3-ylamine hydrochloride typically involves the bromination of chroman-3-ylamine. The reaction conditions often include the use of bromine or a bromine source in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-chroman-3-ylamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: The amine group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

    Substitution Reactions: Products include azido-chroman, thio-chroman, and substituted amines.

    Oxidation Reactions: Products include chroman oxides and other oxidized derivatives.

    Reduction Reactions: Products include secondary and tertiary amines.

Scientific Research Applications

6-Bromo-chroman-3-ylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-chroman-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Differences and Pharmacological Implications

  • Bromine vs. Methoxy Substitution: The addition of an 8-methoxy group in (6-bromo-8-methoxy-chroman-3-yl)-methylamine HCl increases molecular weight by ~30 g/mol compared to the parent compound.
  • Amine Functionalization: Unlike memantine (a polycyclic amine) or tapentadol (a phenolic amine), 6-bromo-chroman-3-ylamine lacks complex ring systems, simplifying synthesis but possibly limiting receptor specificity .

Biological Activity

6-Bromo-chroman-3-ylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a chroman structure, which is a bicyclic compound consisting of a benzene ring fused to a tetrahydrofuran ring, with a bromine substitution at the 6-position and an amino group at the 3-position. Its unique structural characteristics contribute to its biological profile, making it a subject of interest in various research studies.

  • Molecular Formula : C₉H₉BrN·HCl
  • Molecular Weight : Approximately 232.54 g/mol
  • Solubility : The hydrochloride form enhances solubility in water, which is beneficial for biological assays.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of chroman compounds, including those similar to this compound, possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

2. Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of pro-apoptotic and anti-apoptotic proteins .

3. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research indicates that chroman derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This suggests potential therapeutic applications in conditions characterized by inflammation.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The presence of the amino group may facilitate interactions with enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound might interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
6-Chloro-chroman-3-ylamine hydrochlorideC₉H₉ClN·HClAntimicrobial, anticancer
8-Chloro-chroman-3-ylamine hydrochlorideC₉H₉ClN·HClAntimicrobial
Chroman-3-ylamine hydrochlorideC₉H₉N·HClLimited activity; simpler structure
5-Bromo-chroman derivativesVariesAntimicrobial, potential anticancer

Case Studies

Several case studies have highlighted the efficacy of chroman derivatives:

  • Study on Antimicrobial Efficacy :
    A study involving various brominated chroman derivatives demonstrated significant antibacterial activity against Bacillus subtilis and Candida albicans. The minimum inhibitory concentration (MIC) for effective compounds was determined to be as low as 10 µg/mL .
  • Cancer Cell Line Study :
    In vitro studies on breast cancer cell lines revealed that certain chroman derivatives could reduce cell viability by over 50% at concentrations ranging from 20 to 50 µM, indicating potent anticancer properties .
  • Inflammation Model :
    Animal models treated with chroman derivatives showed a reduction in inflammatory markers such as TNF-alpha and IL-6 after administration, supporting their potential use in anti-inflammatory therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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